molecular formula C25H27N5OS B2925790 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone CAS No. 852142-08-6

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone

Cat. No.: B2925790
CAS No.: 852142-08-6
M. Wt: 445.59
InChI Key: USQVKDATEXXXBU-UHFFFAOYSA-N
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Description

2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone is a structurally complex heterocyclic compound featuring three key motifs:

  • Indole moiety: A 1H-indol-3-yl group, which is common in bioactive molecules due to its role in receptor interactions.
  • Triazole-thioether linkage: A 4-methyl-1,2,4-triazole ring substituted with a sulfur atom, contributing to metabolic stability and binding affinity.
  • Benzylpiperidinyl ethanone: A 4-benzylpiperidine group linked via an ethanone bridge, enhancing lipophilicity and membrane permeability.

This compound’s design leverages the pharmacological relevance of indole derivatives (e.g., serotonin analogs) and triazole-based scaffolds, which are prevalent in antifungal and anticancer agents.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5OS/c1-29-24(21-16-26-22-10-6-5-9-20(21)22)27-28-25(29)32-17-23(31)30-13-11-19(12-14-30)15-18-7-3-2-4-8-18/h2-10,16,19,26H,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQVKDATEXXXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone represents a novel hybrid structure combining elements of indole and 1,2,4-triazole, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through a review of recent studies and findings, including its synthesis, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a 1,2,4-triazole unit through a thioether bond, with a piperidine derivative as a substituent. The synthesis typically involves multi-step reactions where various intermediates are formed and characterized using spectroscopic techniques such as NMR and IR spectroscopy.

Synthesis Overview

  • Step 1 : Formation of the triazole ring by reacting hydrazine derivatives with appropriate carbonyl compounds.
  • Step 2 : Introduction of the indole moiety through electrophilic substitution or coupling reactions.
  • Step 3 : Final assembly involving the thioether linkage and piperidine substitution.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that derivatives containing the 1,2,4-triazole structure exhibit significant antibacterial effects. For instance, compounds with similar scaffolds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.046μM0.046\mu M to 3.11μM3.11\mu M against resistant strains like MRSA .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organisms
Triazole-A0.125Staphylococcus aureus
Triazole-B0.24Escherichia coli
Triazole-C3.125Bacillus subtilis

Anticancer Activity

Research on similar triazole-based compounds suggests they possess anticancer properties by inhibiting key enzymes involved in tumor progression. For example, compounds targeting aromatase enzymes have shown effectiveness in reducing tumor cell proliferation .

The biological activity is often attributed to:

  • Inhibition of DNA synthesis : Compounds with triazole rings can intercalate into DNA or inhibit topoisomerases.
  • Enzyme inhibition : Many triazoles act as enzyme inhibitors which disrupt metabolic pathways in pathogens or cancer cells.

Study on Antibacterial Efficacy

A study conducted by Barbuceanu et al. evaluated the antibacterial efficacy of various triazole derivatives against standard bacterial strains. The results indicated that compounds with specific substitutions on the triazole ring exhibited higher potency than traditional antibiotics like ciprofloxacin .

Anticancer Research Findings

In another study focused on anticancer properties, researchers synthesized a series of indole-triazole hybrids and tested them against breast cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability at low concentrations, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Triazole-Thioether Derivatives

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone (): Structure: Replaces the indole and benzylpiperidine with phenylsulfonylphenyl and phenylethanone groups. Synthesis: Uses sodium ethoxide and α-halogenated ketones, similar to methods likely employed for the target compound.

Indole-Piperazine/Piperidine Hybrids

  • (4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)Methanone (): Structure: Features a benzylpiperazine (vs. benzylpiperidine) and indol-2-yl (vs. indol-3-yl). Indole positional isomerism may affect receptor selectivity.
  • 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-Methyl-1H-Indol-3-yl)Ethanone (): Structure: Substitutes benzylpiperidine with benzhydrylpiperazine and adds a 5-methyl group to indole. Impact: Benzhydryl group enhances steric bulk, possibly improving allosteric modulation in CNS targets.

Oxadiazole-Based Analogues

  • 1-(4-(5-Cyclopropyl-1,3,4-Oxadiazol-2-yl)Piperidin-1-yl)-2-(1H-Indol-3-yl)Ethanone (): Structure: Replaces triazole with 1,3,4-oxadiazole and adds a cyclopropyl group. Properties: Oxadiazole improves metabolic stability but may reduce hydrogen-bonding capacity compared to triazole. Cyclopropyl enhances rigidity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications
Target Compound C25H25N5OS 443.56 Indol-3-yl, 4-methyl-triazole-thio, 4-benzylpiperidine CNS/anticancer (inferred)
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone C28H20F2N4O3S2 570.61 Phenylsulfonylphenyl, difluorophenyl, phenylethanone Antibacterial
(4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)Methanone C20H21N3O 319.40 Indol-2-yl, benzylpiperazine Neurotransmitter modulation
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-Methyl-1H-Indol-3-yl)Ethanone C28H29N3O 423.56 Benzhydrylpiperazine, 5-methylindole Antipsychotic (analog-based)
1-(4-(5-Cyclopropyl-1,3,4-Oxadiazol-2-yl)Piperidin-1-yl)-2-(1H-Indol-3-yl)Ethanone C20H22N4O2 350.40 Oxadiazole, cyclopropyl, indol-3-yl Antiviral (speculative)

Pharmacological Implications

  • Indole Position : Indol-3-yl (target) is critical for serotonin receptor affinity, while indol-2-yl () may target distinct pathways.
  • Heterocycle Choice : Triazole’s hydrogen-bonding capacity (vs. oxadiazole’s electron-withdrawing nature) could influence kinase inhibition profiles.

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